

# Application Notes and Protocols for In Vivo Imaging with Labeled C225 Antibody

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide an overview and detailed protocols for in vivo imaging using the C225 monoclonal antibody (Cetuximab) labeled with various imaging agents. C225 is a chimeric monoclonal antibody that targets the epidermal growth factor receptor (EGFR), a key player in cell proliferation and signaling, which is often overexpressed in various cancers. In vivo imaging with labeled C225 allows for non-invasive assessment of EGFR expression, tumor targeting, and pharmacokinetics of C225-based therapies. This document covers both radionuclide-based imaging (PET) and optical imaging techniques.

# C225 (Cetuximab) Mechanism of Action and EGFR Signaling

**C225** binds to the extracellular domain of EGFR, competitively inhibiting the binding of its natural ligands, such as epidermal growth factor (EGF). This blockade prevents receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. As a result, downstream signaling pathways that promote tumor growth, proliferation, and survival, are inhibited. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.



Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of **C225**.





Click to download full resolution via product page

Caption: EGFR signaling pathway and C225 mechanism of action.

### **In Vivo Imaging Applications**

Labeled C225 can be utilized in a variety of preclinical and clinical research settings:

- Non-invasive assessment of EGFR expression: To determine tumor EGFR status without the need for invasive biopsies.
- Tumor targeting and antibody distribution: To visualize the localization and accumulation of
  C225 in tumors and other tissues.
- Pharmacokinetic studies: To study the absorption, distribution, metabolism, and excretion (ADME) of C225.
- Monitoring therapeutic response: To evaluate the efficacy of EGFR-targeted therapies by measuring changes in tracer uptake.
- Image-guided surgery: To aid in the complete resection of tumors by providing real-time visualization of malignant tissue.

### **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical and clinical studies using labeled **C225** for in vivo imaging.

## Table 1: Preclinical PET Imaging with <sup>89</sup>Zr-Cetuximab in Xenograft Mouse Models



| Cell Line (Tumor Model)   | Time Post-Injection (h) | Tumor Uptake (%ID/mL ± SD) |
|---------------------------|-------------------------|----------------------------|
| U-373 MG (High EGFR)      | 1                       | ~4                         |
| 24                        | ~8                      |                            |
| 48                        | ~9                      | _                          |
| 72                        | ~9                      | _                          |
| 96                        | ~9                      | _                          |
| 120                       | ~9                      | _                          |
| HT-29 (Intermediate EGFR) | 1                       | ~3                         |
| 24                        | ~7                      |                            |
| 48                        | ~7                      | _                          |
| 72                        | ~7                      | _                          |
| 96                        | ~7                      | _                          |
| 120                       | ~7                      | _                          |
| A-431 (Very High EGFR)    | 1                       | ~2                         |
| 24                        | ~4                      |                            |
| 48                        | ~4                      | _                          |
| 72                        | ~4                      | _                          |
| 96                        | ~4                      | _                          |
| T-47D (Low EGFR)          | 1-96                    | ~1                         |

%ID/mL: Percentage of injected dose per milliliter of tissue. Data is illustrative and compiled from published studies.

# Table 2: Clinical PET Imaging with <sup>89</sup>Zr-Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC)



**Patients** 

| Time Post-Injection (days) | Tumor SUVpeak (range) | Tumor-to-Background<br>Ratio (TBR) (mean ± SD) |
|----------------------------|-----------------------|------------------------------------------------|
| 3-4                        | N/A                   | 1.1 ± 0.3                                      |
| 6-7                        | 2.5 - 6.2             | 1.7 ± 0.6                                      |

SUVpeak: Peak Standardized Uptake Value. TBR: Tumor-to-Background Ratio. Data is illustrative and compiled from published studies.

Table 3: Preclinical Optical Imaging with IRDye800-

**Cetuximab** 

| Tumor Model                                                    | Time Post-Injection | Tumor-to-Background<br>Ratio (TBR) |
|----------------------------------------------------------------|---------------------|------------------------------------|
| Head and Neck Squamous<br>Cell Carcinoma (HNSCC)<br>Xenografts | Day 7-14            | Significantly higher than control  |
| Ameloblastoma Patient-<br>Derived Xenografts (PDX)             | Day 7-14            | Significantly higher than control  |

TBR values are often reported as a fold-change over a control antibody. Data is illustrative and compiled from published studies.

### **Experimental Protocols**

The following are generalized protocols for labeling **C225** and performing in vivo imaging. Note: These protocols should be optimized for specific experimental conditions.

## Protocol 1: Radiolabeling of C225 with Zirconium-89 (89Zr)

This protocol describes the conjugation of a chelator to **C225** followed by radiolabeling with <sup>89</sup>Zr.



#### Materials:

- C225 (Cetuximab)
- Desferrioxamine-p-isothiocyanate (DFO-NCS) or other suitable chelator
- 89Zr-oxalate
- Phosphate-buffered saline (PBS), pH 7.4, metal-free
- Sodium bicarbonate buffer, 0.5 M, pH 9.0, metal-free
- PD-10 desalting columns (or equivalent)
- Instant thin-layer chromatography (iTLC) strips
- · Radio-TLC scanner
- Syringe filters (0.22 μm)

#### Procedure:

- Antibody Preparation:
  - Buffer exchange C225 into metal-free PBS (pH 7.4) using a desalting column or centrifugal filtration device to a final concentration of 5-10 mg/mL.
- Conjugation of DFO to C225:
  - Adjust the pH of the C225 solution to 8.8-9.0 with 0.5 M sodium bicarbonate buffer.
  - Add a 5- to 10-fold molar excess of DFO-NCS (dissolved in DMSO) to the antibody solution.
  - Incubate for 1 hour at 37°C with gentle mixing.
  - Remove unconjugated DFO by size-exclusion chromatography (e.g., PD-10 column) equilibrated with metal-free PBS.



- Collect the protein-containing fractions and concentrate if necessary. Determine the protein concentration.
- Radiolabeling with <sup>89</sup>Zr:
  - Adjust the pH of the <sup>89</sup>Zr-oxalate solution to 6.8-7.2 with 1 M sodium carbonate.
  - Add the pH-adjusted <sup>89</sup>Zr to the DFO-C225 conjugate (typically 1-2 mCi of <sup>89</sup>Zr per mg of antibody).
  - Incubate for 1 hour at 37°C with gentle mixing.
- Quality Control:
  - Determine the radiochemical purity by iTLC using a suitable mobile phase (e.g., 50 mM DTPA, pH 7). The <sup>89</sup>Zr-DFO-C225 should remain at the origin, while free <sup>89</sup>Zr will move with the solvent front.
  - Radiochemical purity should be >95%.
  - Sterilize the final product by passing it through a 0.22 μm syringe filter.



Click to download full resolution via product page



Caption: Workflow for radiolabeling C225 with 89Zr.

## Protocol 2: Fluorescent Labeling of C225 with a Near-Infrared (NIR) Dye

This protocol describes the conjugation of an NHS-ester functionalized NIR dye (e.g., IRDye800CW-NHS or Cy5.5-NHS) to **C225**.

#### Materials:

- C225 (Cetuximab)
- NIR Dye-NHS ester (e.g., IRDye800CW-NHS)
- Phosphate-buffered saline (PBS), pH 7.4
- Sodium bicarbonate buffer, 0.1 M, pH 8.3
- Dimethyl sulfoxide (DMSO)
- PD-10 desalting columns (or equivalent)
- UV-Vis spectrophotometer

#### Procedure:

- Antibody Preparation:
  - Buffer exchange C225 into 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-5 mg/mL.
- · Dye Preparation:
  - Dissolve the NIR Dye-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation:



- Add a 5- to 10-fold molar excess of the dissolved dye to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
- Purification:
  - Remove unconjugated dye by size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS (pH 7.4).
  - Collect the colored, protein-containing fractions.
- Characterization:
  - Determine the protein concentration and the degree of labeling (DOL) using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the dye (e.g., ~780 nm for IRDye800CW).
  - The final product should be stored at 4°C, protected from light.

### **Protocol 3: In Vivo Imaging in Xenograft Mouse Models**

This protocol provides a general workflow for in vivo imaging of tumor-bearing mice with labeled **C225**.

#### Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of EGFR-positive cancer cells)
- Labeled C225 (radiolabeled or fluorescently labeled)
- Anesthesia (e.g., isoflurane)
- Imaging system (microPET scanner or in vivo optical imaging system)
- Sterile saline for injection

#### Procedure:



#### Animal Preparation:

- Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
- Place the mouse on the imaging bed and maintain its body temperature.
- Injection:
  - Dilute the labeled C225 in sterile saline to the desired concentration.
  - Inject a defined dose of the labeled antibody intravenously via the tail vein. Typical injection volumes for mice are 100-200 μL.
- Image Acquisition:
  - For PET Imaging:
    - Acquire static or dynamic PET scans at various time points post-injection (e.g., 1, 24, 48, 72, 96 hours).
    - Typical static scan duration is 10-20 minutes.
    - A CT scan is usually acquired for anatomical co-registration and attenuation correction.
  - For Optical Imaging:
    - Acquire fluorescence images at various time points post-injection.
    - Use the appropriate excitation and emission filters for the specific NIR dye.
    - Acquire both a white light image for anatomical reference and a fluorescence image.
- Image Analysis:
  - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
  - Draw regions of interest (ROIs) over the tumor and other organs of interest on the coregistered PET/CT or fluorescence images.



 Quantify the tracer uptake in the ROIs. For PET, this is typically expressed as %ID/g or SUV. For optical imaging, this is often expressed as radiant efficiency or tumor-tobackground ratio.



Click to download full resolution via product page

Caption: General workflow for in vivo imaging with labeled C225.

### **Disclaimer**

These protocols and application notes are intended for research purposes only and should be adapted and validated for specific experimental needs. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling radioactive materials and chemicals.







 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with Labeled C225 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107830#in-vivo-imaging-techniques-with-labeled-c225-antibody]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com